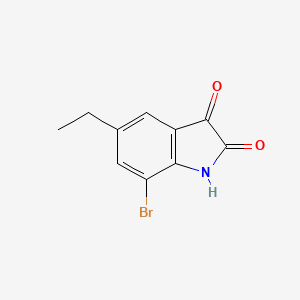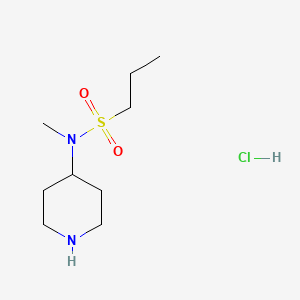
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is an organic compound that features a cyclopentyl ring attached to an aminomethyl group, which is further connected to a 4-chlorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide typically involves the following steps:
Formation of the Cyclopentylamine Intermediate: Cyclopentylamine can be synthesized through the ring-opening addition reaction of ethylene oxide with cyclopentylamine, followed by chlorination to obtain bis(2-chloroethyl)cyclopentylamine.
Aminomethylation: The bis(2-chloroethyl)cyclopentylamine undergoes substitution reactions with hydrazine hydrate to form the aminomethylated cyclopentylamine.
Coupling with 4-Chlorobenzoyl Chloride: The final step involves coupling the aminomethylated cyclopentylamine with 4-chlorobenzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamide group.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydrazine hydrate and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield corresponding amides or nitriles, while coupling reactions can produce various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the chlorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine Derivatives: Compounds such as 1-amino-4-cyclopentylpiperazine share structural similarities and are used in similar applications.
Chlorobenzamide Derivatives: Other chlorobenzamide compounds, like N-(4-chlorobenzyl)-N-methylamine, have comparable chemical properties and uses.
Uniqueness
N-(1-(Aminomethyl)cyclopentyl)-4-chlorobenzamide is unique due to the combination of its cyclopentyl and chlorobenzamide moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1049977-03-8 |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
N-[1-(aminomethyl)cyclopentyl]-4-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-9,15H2,(H,16,17) |
InChI-Schlüssel |
JZSISZNPZYIJQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
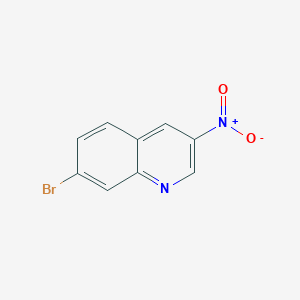
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
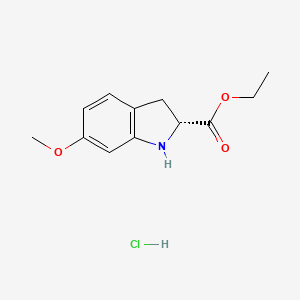

![7-Iodobenzo[d]thiazole](/img/structure/B11859146.png)
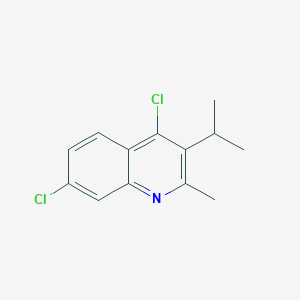
![6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11859165.png)
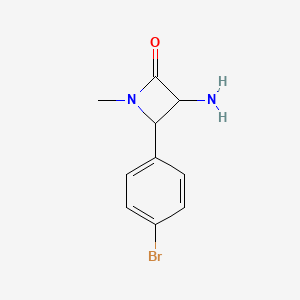
![7-Bromo-9-fluoro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B11859173.png)
